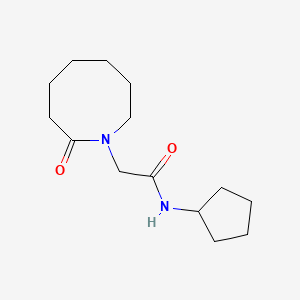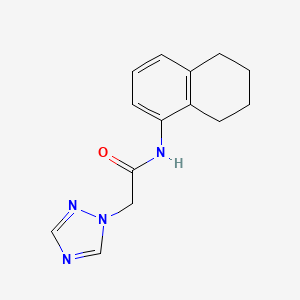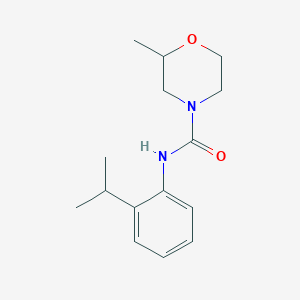
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Pfizer in 1995, and it has since been the subject of numerous scientific studies. The purpose of
Mechanism of Action
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide acts as a potent agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. Activation of CB1 receptors by N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain, mood, and other physiological processes. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide may also act on other receptors, such as the vanilloid receptor TRPV1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide are primarily mediated by its actions on the CB1 receptor. Studies have shown that N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide has potent analgesic and anti-inflammatory effects, and it may also have neuroprotective properties. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide may also affect other physiological processes, such as appetite regulation, cardiovascular function, and immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide for lab experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of CB1 receptor activation. However, one limitation of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide is its potential for off-target effects, particularly on other receptors such as TRPV1. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide may have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are many potential future directions for the study of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide. One area of research is the development of new cannabinoid receptor agonists based on the structure of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide may have potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. Further studies are needed to fully understand the biochemical and physiological effects of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then reacted with ethyl chloroacetate to form ethyl 2-cyclopentylidene-2-oxoacetate. This compound is then reacted with hydrazine hydrate to form N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide.
Scientific Research Applications
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Studies have shown that N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide has potent analgesic and anti-inflammatory effects, and it may also have neuroprotective properties. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide has been studied for its potential use in drug development, particularly in the development of new cannabinoid receptor agonists.
properties
IUPAC Name |
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13(15-12-7-4-5-8-12)11-16-10-6-2-1-3-9-14(16)18/h12H,1-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPDMLBYSXNVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)








![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)